Vasicinol

説明

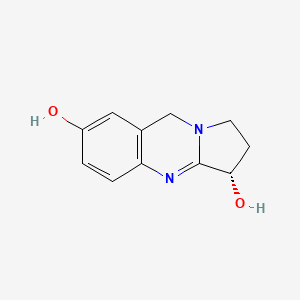

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |

InChI |

InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1 |

InChIキー |

WEFMOGRHGUPGMA-JTQLQIEISA-N |

異性体SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O |

正規SMILES |

C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |

製品の起源 |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Vasicinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasicinol, a pyrroloquinazoline alkaloid isolated from Adhatoda vasica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its enzymatic inhibition and potential modulation of key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Mechanisms of Action: Enzyme Inhibition

This compound exerts its biological effects primarily through the inhibition of several key enzymes implicated in various physiological and pathological processes. The quantitative parameters of these inhibitory activities are summarized below.

Data Presentation: Quantitative Inhibitory Activities of this compound

| Target Enzyme | IC50 | Ki | Inhibition Type | Reference |

| Sucrase (Rat Intestinal α-glucosidase) | 250 µM | 183 µM | Competitive | [1][2] |

| Angiotensin-Converting Enzyme (ACE) | 6.45 mM | - | - | [3] |

| Acetylcholinesterase (AChE) | 21.828 ± 0.317 µM | - | - | [1][4][5][6] |

| Butyrylcholinesterase (BChE) | 10.377 ± 0.116 µM | - | - | [1][4][5][6] |

Note: A lower IC50/Ki value indicates greater inhibitory potency.

Signaling Pathway Modulation: An Emerging Area of Investigation

While direct studies on the effects of this compound on intracellular signaling pathways are limited, research on structurally related alkaloids from Adhatoda vasica, such as Vasicinone, provides valuable insights into potential mechanisms. Vasicinone has been shown to exert neuroprotective effects through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways[7][8]. Given the structural similarities, it is plausible that this compound may engage similar cellular cascades.

Proposed Signaling Pathway for this compound

The following diagram illustrates a potential mechanism by which this compound may influence cellular function, based on the known activities of the related alkaloid, Vasicinone. This proposed pathway highlights the potential for this compound to activate pro-survival signals via the PI3K/Akt/mTOR axis while concurrently mitigating stress-related apoptotic signals through the MAPK pathway.

Antifertility Effects

This compound, along with other alkaloids from Adhatoda vasica, has been reported to exhibit antifertility effects[9][10]. The precise molecular mechanism underlying this activity is not yet fully elucidated but is an active area of investigation. It is hypothesized that these compounds may interfere with implantation or hormonal signaling, although further research is required to confirm these possibilities.

Experimental Protocols

To facilitate further research and validation of the described mechanisms, detailed methodologies for key in vitro assays are provided below.

α-Glucosidase (Sucrase) Inhibition Assay

This assay is employed to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates.

Methodology:

-

Enzyme and Substrate Preparation: A solution of rat intestinal α-glucosidase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of sucrose is prepared in the same buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.

-

Assay Procedure:

-

In a microplate, the enzyme solution is pre-incubated with various concentrations of this compound or buffer (for the control) for a specified period (e.g., 10 minutes) at 37°C.

-

The reaction is initiated by adding the sucrose solution to each well.

-

The plate is incubated for a defined time (e.g., 20 minutes) at 37°C.

-

The reaction is terminated, typically by heat inactivation.

-

The amount of glucose produced is quantified using a glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 505 nm).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

Methodology:

-

Reagent Preparation: Solutions of ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and this compound at various concentrations are prepared in a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

-

Assay Procedure:

-

The ACE solution is pre-incubated with different concentrations of this compound or buffer (control) at 37°C for a short period.

-

The reaction is initiated by the addition of the HHL solution.

-

The mixture is incubated at 37°C for a defined duration (e.g., 30 minutes).

-

The reaction is terminated by the addition of hydrochloric acid (HCl).

-

The hippuric acid (HA) formed is extracted with a solvent like ethyl acetate.

-

The ethyl acetate layer is separated and evaporated to dryness.

-

The residue (HA) is redissolved in distilled water.

-

-

Data Analysis: The absorbance of the resulting solution is measured spectrophotometrically at 228 nm. The percentage of ACE inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology:

-

Reagent Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrates acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) are prepared in a phosphate buffer (pH 8.0). This compound solutions are prepared at various concentrations.

-

Assay Procedure:

-

In a 96-well microplate, the buffer, DTNB solution, enzyme solution, and this compound solution (or buffer for control) are added.

-

The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The reaction is initiated by the addition of the substrate (ATChI or BTChI).

-

The absorbance is measured at 412 nm, either kinetically over time or as an endpoint reading after a fixed incubation period. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

-

Data Analysis: The rate of the reaction (change in absorbance over time) is determined. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined.

Conclusion

This compound exhibits a compelling multi-target mechanism of action, primarily through the inhibition of sucrase, angiotensin-converting enzyme, and cholinesterases. These activities underscore its potential as a lead compound for the development of novel therapeutics for metabolic disorders, hypertension, and neurodegenerative diseases. While its precise impact on intracellular signaling pathways requires further elucidation, preliminary evidence from related compounds suggests a potential role in modulating the PI3K/Akt/mTOR and MAPK pathways. The antifertility effects of this compound also warrant more in-depth mechanistic studies. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the multifaceted pharmacological profile of this promising natural product. Future research should focus on in vivo efficacy studies and a deeper exploration of its molecular interactions to fully realize the therapeutic potential of this compound.

References

- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor | PLOS One [journals.plos.org]

- 2. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

Vasicinol: A Technical Guide for Researchers

For immediate release: A comprehensive technical overview of Vasicinol, a bioactive alkaloid, is now available for researchers, scientists, and professionals in drug development. This guide details its chemical properties, extraction methods, and known biological activities, with a focus on its potential as a sucrase and angiotensin-converting enzyme (ACE) inhibitor.

Core Data Presentation

| Property | Value | Source(s) |

| CAS Number | 5081-51-6 | |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| Synonyms | 6-Hydroxypeganine, (S)-1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol | |

| Source | Adhatoda vasica Nees (leaves) | |

| Purity | >98% (commercially available) | |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Mechanism of Action

This compound has demonstrated noteworthy inhibitory activity against two key enzymes: sucrase and angiotensin-converting enzyme (ACE).

-

Sucrase Inhibition: this compound acts as a reversible and competitive inhibitor of sucrase, an α-glucosidase in the small intestine responsible for the breakdown of sucrose. By inhibiting this enzyme, this compound may help to reduce postprandial hyperglycemia, suggesting its potential as a therapeutic agent for metabolic disorders. The IC50 value for this compound's inhibition of sucrase has been reported as 250 μM.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the management of hypertension. This compound has been identified as an inhibitor of ACE, with a reported IC50 value of 6.45 mM. Molecular docking studies suggest that this compound binds effectively to the active site of ACE.

While a specific signaling pathway for this compound is not yet fully elucidated, the related alkaloid Vasicine has been shown to exert protective effects against myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by Vasicine suggests a potential area of investigation for the broader therapeutic effects of pyrroquinazoline alkaloids, including this compound.

Experimental Protocols

Extraction and Isolation of this compound from Adhatoda vasica

Several methods have been described for the extraction of alkaloids, including this compound, from the leaves of Adhatoda vasica. A general workflow involves the following steps:

-

Collection and Preparation of Plant Material: Fresh leaves of Adhatoda vasica are collected, washed, and dried in the shade or a tray dryer at approximately 55°C for 24 hours. The dried leaves are then pulverized into a coarse powder.

-

Extraction:

-

Soxhlet Extraction: The powdered plant material is packed into a Soxhlet apparatus and successively extracted with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, ethyl acetate, and methanol.

-

Maceration: The powdered leaves are macerated in an alcoholic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours).

-

-

Purification: The crude extract is subjected to further purification steps, which may include:

-

Acid-Base Extraction: The extract is treated with an acidic solution to protonate the alkaloids, which are then extracted into an aqueous layer. The aqueous layer is subsequently basified, and the alkaloids are extracted back into an organic solvent.

-

Column Chromatography: The extract is fractionated using column chromatography over silica gel with a suitable solvent system (e.g., chloroform:methanol).

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

The Biological Activity of Vasicinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasicinol, a pyrroloquinazoline alkaloid found in Adhatoda vasica, is a compound of growing interest in the scientific community. As a close structural analog and metabolite of the well-researched alkaloids vasicine and vasicinone, this compound is presumed to share a similar spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, supplemented with data from its more studied counterparts to offer a broader perspective on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development endeavors. While direct research on this compound is still emerging, this guide serves as a foundational resource by consolidating the available information and highlighting areas for future investigation.

Introduction

Adhatoda vasica (L.) Nees, commonly known as Vasaka, has a long history of use in traditional medicine systems, particularly for respiratory ailments.[1] The therapeutic properties of this plant are largely attributed to its rich content of pyrroloquinazoline alkaloids, with vasicine and its auto-oxidation product, vasicinone, being the most abundant and extensively studied.[1][2] this compound, another key alkaloid present in the plant, is structurally similar to vasicine and is also a known metabolite.[1] Despite its presence and structural relationship to these bioactive compounds, this compound has been the subject of fewer dedicated studies. This guide aims to bridge this knowledge gap by presenting the current understanding of this compound's biological activity, drawing necessary parallels with vasicine and vasicinone to infer its potential pharmacological profile.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and related Adhatoda vasica alkaloids to provide a comparative perspective on their biological potency.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme Target | IC50 Value | Source(s) |

| Sucrase | 250 µM | [3][4] |

| Angiotensin-Converting Enzyme (ACE) | 6.45 mM | [5] |

Table 2: Antioxidant Activity of Vasicine (for comparative purposes)

| Assay | IC50 Value (µg/mL) | Source(s) |

| ABTS Scavenging | 11.5 | [6] |

| Ferric Reducing Power | 15 | [6] |

| DPPH Radical Scavenging | 18.2 | [6] |

| Hydroxyl Radical Scavenging | 22 | [6] |

| Hydrogen Peroxide Assay | 27.8 | [6] |

| DPPH Radical Scavenging | 187 | [7] |

Table 3: Anti-inflammatory Activity of Vasicine (for comparative purposes)

| Assay | IC50 Value (µg/mL) | Source(s) |

| Proteinase Inhibitory | 76 | [6] |

| BSA Method | 51.7 | [6] |

| Egg Albumin Method | 53.2 | [6] |

| Lipooxygenase Inhibition | 76 | [6] |

Table 4: Antimicrobial Activity of Vasicine and its Acetate Derivative (for comparative purposes)

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Source(s) |

| Vasicine Acetate | E. aerogenes | 10 | 125 | [8] |

| Vasicine Acetate | S. epidermidis | 10 | 125 | [8] |

| Vasicine Acetate | P. aeruginosa | 10 | 125 | [8] |

| Vasicine Acetate | M. luteus | - | 125 | [8] |

Table 5: Anticancer Activity of Vasicinone and Vasicine (for comparative purposes)

| Compound | Cell Line | Parameter | Value | Incubation Time | Source(s) |

| Vasicinone | A549 (Lung Carcinoma) | Significant decrease in cell viability | 10, 30, 50, 70 µM | 72 h | [9] |

| Vasicine | Lung Cancer Cells | IC50 | 46.5 µg/mL | - | [6] |

| Vasicine | Human Fibroblast Cells | IC50 | 82.5 µg/mL | - | [6] |

| Vasicine Acetate | A549 (Lung Adenocarcinoma) | IC50 | 2000 µg/mL | - | [8] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related alkaloids.

Sucrase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory effect of a compound on sucrase activity.

-

Enzyme Preparation: A rat intestinal acetone powder is homogenized in a suitable buffer (e.g., maleate buffer, pH 6.0) and centrifuged. The resulting supernatant serves as the crude enzyme solution.

-

Assay Procedure:

-

A reaction mixture is prepared containing the enzyme solution, the test compound (this compound) at various concentrations, and a buffer.

-

The reaction is initiated by adding a sucrose solution.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes).

-

The amount of glucose produced is quantified using a glucose oxidase-peroxidase reagent.

-

The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 505 nm).

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC50 value is determined from a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method for assessing ACE inhibitory activity.[10][11][12]

-

Reagents: ACE from rabbit lung, substrate (Hippuryl-L-Histidyl-L-Leucine, HHL), and a suitable buffer (e.g., borate buffer with NaCl, pH 8.3).

-

Assay Procedure:

-

The test compound (this compound) is pre-incubated with the ACE solution at 37°C for 10 minutes.

-

The substrate (HHL) is added to start the reaction, followed by incubation at 37°C for a specific duration (e.g., 30 minutes).

-

The reaction is stopped by adding an acid (e.g., 1 M HCl).

-

The hippuric acid (HA) formed is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated and evaporated to dryness.

-

The residue is redissolved in distilled water, and the absorbance is measured at 228 nm.

-

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a widely used method to determine the free radical scavenging activity of a compound.[7]

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Assay Procedure:

-

Different concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm against a blank.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Cell Culture: Cancer cell lines (e.g., A549) are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

After incubation, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of vasica alkaloids are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the known effects of vasicine and vasicinone on pathways like PI3K/Akt/mTOR and their role in apoptosis provide a strong basis for hypothesizing similar mechanisms for this compound.

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway modulated by this compound.

Caption: General workflow for in vitro anticancer activity screening.

Discussion and Future Directions

The available evidence, although limited, suggests that this compound possesses noteworthy biological activities, particularly as an inhibitor of sucrase and angiotensin-converting enzyme.[3][4][5] Its structural similarity to vasicine and vasicinone strongly implies a broader range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][8][13][14][15][16] However, to establish a definitive biological profile of this compound, further focused research is imperative.

Future investigations should prioritize:

-

Comprehensive in vitro screening: Systematically evaluating the antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities of purified this compound to determine its specific potency and spectrum of action.

-

Mechanism of action studies: Elucidating the molecular mechanisms underlying the observed biological effects, including its impact on key signaling pathways.

-

In vivo efficacy and safety: Conducting animal studies to assess the therapeutic potential and toxicological profile of this compound.

-

Comparative studies: Directly comparing the biological activities of this compound with those of vasicine and vasicinone to understand the structure-activity relationships within this class of alkaloids.

Conclusion

This compound is a promising natural product with demonstrated enzyme inhibitory effects and a high potential for a wider range of biological activities. While current knowledge is constrained by a lack of dedicated research, the extensive data on the closely related alkaloids, vasicine and vasicinone, provide a solid framework for future exploration. This technical guide consolidates the existing information and offers a roadmap for the scientific community to unlock the full therapeutic potential of this compound. The detailed protocols and summarized data herein are intended to serve as a valuable resource for researchers and drug development professionals in their pursuit of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A UPLC-DAD-Based Bio-Screening Assay for the Evaluation of the Angiotensin Converting Enzyme Inhibitory Potential of Plant Extracts and Compounds: Pyrroquinazoline Alkaloids from Adhatoda vasica as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 12. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Vasicinol: A Technical Guide for Drug Development Professionals

Abstract

Vasicinol, a quinazoline alkaloid found in the plant Adhatoda vasica, has garnered interest for its potential therapeutic applications. Traditionally used in Ayurvedic medicine for respiratory ailments, recent scientific investigations have begun to explore its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current state of research on this compound and its related compounds, Vasicine and Vasicinone. It summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development in this area. While much of the existing research focuses on the more abundant alkaloids, Vasicine and Vasicinone, the findings provide a strong foundation for investigating the specific therapeutic potential of this compound.

Introduction

Adhatoda vasica (L.) Nees, commonly known as Malabar nut or Vasaka, is a medicinal plant with a long history of use in traditional medicine systems, particularly for treating respiratory conditions such as asthma, bronchitis, and cough.[1] The therapeutic effects of this plant are largely attributed to its rich content of quinazoline alkaloids, including Vasicine, Vasicinone, and this compound.[2][3] While Vasicine and Vasicinone have been the primary focus of modern pharmacological studies, this compound is also recognized as a significant bioactive constituent.[4][5] This guide aims to consolidate the available scientific data on this compound and its closely related alkaloids to provide a technical resource for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound and its related alkaloids spans several key areas:

Respiratory Effects

Traditionally, Adhatoda vasica has been used as an expectorant and bronchodilator.[1] Scientific studies on the constituent alkaloids have substantiated these effects. Vasicine and Vasicinone have demonstrated significant bronchodilatory and respiratory stimulant properties.[4][6][7] The proposed mechanism for bronchodilation involves the inhibition of phosphodiesterase and enhancement of β-adrenergic activity, leading to increased cyclic AMP levels in bronchial tissues and subsequent relaxation of smooth muscles.[7] While direct evidence for this compound's respiratory effects is limited, its structural similarity to Vasicine and Vasicinone suggests it may contribute to the overall respiratory benefits of Adhatoda vasica extracts.

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are underlying factors in numerous chronic diseases. The alkaloids from Adhatoda vasica have shown promising anti-inflammatory and antioxidant activities. In preclinical models, Vasicine and Vasicinone have been shown to reduce inflammation.[8][9] For instance, Vasicine exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[9][10]

The antioxidant properties of these alkaloids have also been documented. Vasicine has demonstrated the ability to scavenge free radicals, with an IC50 of 187 µg/ml in a DPPH assay.[2] Furthermore, treatment with Vasicine has been shown to decrease lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[11] The antioxidant activity of this compound itself is an area ripe for further investigation.

Anticancer Potential

Emerging research points to the anticancer properties of Adhatoda vasica alkaloids. Extracts from the plant have shown cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and lung adenocarcinoma (A549).[3][4] The anticancer mechanism appears to be multifaceted, involving the induction of apoptosis, inhibition of cell migration, and alteration of mitochondrial membrane potential.[3] Specifically, Vasicinone has been shown to induce apoptosis in A549 lung carcinoma cells through both mitochondria-dependent and independent pathways.[12] It has also been reported that vasicinone analogues can act as potent inhibitors of the PI3K/Akt/FoxO3a pathway.[12]

Antimicrobial Activity

The alkaloids from Adhatoda vasica have also demonstrated antimicrobial properties. Vasicine has exhibited antibacterial activity against various pathogens, including E. coli.[9] Vasicine acetate, a derivative of Vasicine, has shown a broad spectrum of antibacterial activity against organisms such as M. luteus, E. aerogenes, S. epidermidis, and P. aeruginosa.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and related alkaloids. It is important to note that much of the available data pertains to Vasicine and Vasicinone.

Table 1: Antioxidant Activity

| Compound | Assay | Model System | IC50 / Activity | Reference(s) |

| Vasicine | DPPH Radical Scavenging | In vitro | 187 µg/ml | [2] |

| Vasicine Acetate | DPPH Radical Scavenging | In vitro | 66.15% inhibition at 1000 µg/mL | [4][5] |

| J. adhatoda Leaf Extract | DPPH Radical Scavenging | In vitro | 30% inhibition at 250 µg/mL | [3] |

Table 2: Anti-inflammatory Activity

| Compound | Model | Dosage | Inhibition | Reference(s) |

| Vasicine | Carrageenan-induced paw edema in rats | 20.0 mg/kg | 59.51% | [9][10] |

| Vasicinone | CFA-induced paw edema in rats | 10.0 mg/kg | 63.94% | [9][10] |

Table 3: Anticancer Activity

| Compound | Cell Line | Assay | IC50 / Effect | Reference(s) |

| Vasicine | Lung Cancer Cell Line | MTT Assay | 46.5 µg/ml | [13] |

| Vasicine Acetate | A549 (Lung Adenocarcinoma) | Cytotoxicity | 2000 µg/mL | [4] |

| Vasicinone | A549 (Lung Adenocarcinoma) | Cell Viability | Significant decrease at 10-70 µM | [12] |

| J. adhatoda Leaf Extract | MCF-7, HeLa, HepG2, MDA-MB-231 | Cytotoxicity | Significant | [13] |

Table 4: Antimicrobial Activity

| Compound | Organism | MIC | Reference(s) |

| Vasicine | E. coli | 20 µg/ml | [9] |

| Vasicine Acetate | M. luteus, E. aerogenes, S. epidermidis, P. aeruginosa | 125 µg/mL | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Various concentrations of the test compound (e.g., Vasicine) are prepared in a suitable solvent.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

-

Animal Model: Wistar albino rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized edema.

-

Drug Administration: The test compound (e.g., Vasicine) is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle).

MTT Assay (Anticancer Activity)

-

Cell Culture: The selected cancer cell line (e.g., A549) is cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., Vasicinone) for a specific duration (e.g., 72 hours).

-

Addition of MTT: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells with that of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathways and Visualizations

The therapeutic effects of Adhatoda vasica alkaloids are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their anticancer and cardioprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, along with its related alkaloids Vasicine and Vasicinone, holds significant therapeutic potential. The documented antioxidant, anti-inflammatory, anticancer, and respiratory effects warrant further investigation. However, there is a clear need for more research focused specifically on this compound to delineate its unique pharmacological profile and mechanisms of action.

Future research should prioritize:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable dedicated preclinical and clinical studies.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[14][15][16]

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.

By building upon the foundational knowledge of Adhatoda vasica alkaloids, the scientific community can unlock the full therapeutic potential of this compound for the development of novel and effective treatments for a range of diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caringsunshine.com [caringsunshine.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Vasicinol as a Fetal Hemoglobin (HbF) Inducer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Increased levels of HbF can ameliorate the clinical severity of these disorders by compensating for defective adult hemoglobin. Vasicinol, a pyrroquinazoline alkaloid derived from the plant Adhatoda vasica, has emerged as a potent inducer of HbF. This technical guide provides a comprehensive overview of the current knowledge on this compound as an HbF inducer, focusing on its efficacy, mechanism of action, and relevant experimental data. The information presented herein is intended to serve as a resource for researchers and drug development professionals working in the field of hemoglobinopathies.

Introduction

The reactivation of γ-globin gene expression to induce fetal hemoglobin (HbF, α2γ2) production in adults is a key therapeutic approach for sickle cell disease and β-thalassemia.[1] this compound, a natural compound isolated from Adhatoda vasica, has demonstrated significant potential as an HbF inducer in preclinical studies.[2][3][4] This document consolidates the available quantitative data, details experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows related to this compound's activity.

Quantitative Data on HbF Induction by this compound

The efficacy of this compound in inducing HbF has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in K562 Cells[2][3][4]

| Compound | Concentration (µM) | % F-Cells (Flow Cytometry) | Fold Increase in γ-globin Gene Expression (qRT-PCR) |

| This compound | 0.1 | 90% | 8.0 |

| Vasicine | 1.0 | 83% | 5.1 |

| Hydroxyurea (Positive Control) | 200 | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison |

| Untreated Control | - | Baseline | 1.0 |

Table 2: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Acute Treatment - 15 days)[3]

| Treatment Group | Dose (mg/kg) | % Fold Change in F-Cells | Fold Increase in γ-globin Gene Expression |

| A. vasica Aqueous Extract | 5 | Not explicitly stated | 2.37 ± 0.10 |

| A. vasica Aqueous Extract | 60 | ~9-fold increase in F-cell population | 4.51 ± 0.28 |

| Hydroxyurea (Positive Control) | Not specified | Not explicitly stated | 5.24 ± 0.05 |

| Vehicle Control | - | Baseline | 1.0 |

Table 3: In Vivo Efficacy of Adhatoda vasica Aqueous Extract in β-YAC Transgenic Mice (Chronic Treatment - 4 weeks)[3]

| Treatment Group | Dose (mg/kg/bodyweight) | % F-Cells | Fold Increase in F-Cells | Fold Increase in γ-globin Gene Expression |

| A. vasica Aqueous Extract | 100 | 74.74% | 11.74 | 7.09 ± 0.10 |

| A. vasica Aqueous Extract | 200 | 63.6% | 7.40 | 4.04 ± 0.28 |

| A. vasica Aqueous Extract | 500 | 35.2% | 3.40 | 1.15 ± 0.12 |

| Hydroxyurea (Positive Control) | 200 | 71.5% | 9.48 | 6.64 ± 0.52 |

| Control | - | 8.26% | 1.0 | 1.0 |

Proposed Mechanism of Action

Molecular docking studies suggest that this compound may exert its HbF-inducing effects through the inhibition of epigenetic regulators, specifically Histone Deacetylase 2 (HDAC2) and Lysine-Specific Demethylase 1 (KDM1/LSD1).[2][3] Inhibition of these enzymes is known to lead to a more open chromatin structure around the γ-globin gene promoters, facilitating transcription.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway for this compound-mediated HbF induction.

Caption: Putative signaling pathway of this compound-mediated HbF induction.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate this compound's efficacy as an HbF inducer. These protocols are based on standard laboratory procedures and the methods described in the cited literature.[2][3][4]

In Vitro Studies using K562 Cells

4.1.1. Cell Culture and Treatment

-

Cell Line: Human erythroleukemia K562 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: K562 cells are seeded at a density of 1 x 10^5 cells/mL and treated with varying concentrations of this compound (e.g., 0.1 µM) or control compounds (e.g., hydroxyurea, vehicle) for a specified duration (e.g., 5 days).

4.1.2. Benzidine Staining for Hemoglobinization

-

Harvest treated and untreated K562 cells.

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Prepare a benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate with hydrogen peroxide.

-

Incubate the cell suspension with the staining solution.

-

Count the number of blue-stained (hemoglobin-positive) cells under a light microscope.

4.1.3. Flow Cytometry for F-Cell Quantification

-

Harvest approximately 1 x 10^6 K562 cells.

-

Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

-

Incubate the cells with a phycoerythrin (PE)-conjugated anti-HbF antibody or an isotype control.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer, gating on the cell population and quantifying the percentage of PE-positive (F-cells).

4.1.4. Quantitative Real-Time PCR (qRT-PCR) for γ-globin Gene Expression

-

RNA Extraction: Isolate total RNA from treated and untreated K562 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.

-

qRT-PCR: Perform real-time PCR using primers specific for the γ-globin gene and a housekeeping gene (e.g., GAPDH) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

-

Data Analysis: Calculate the relative fold change in γ-globin gene expression using the ΔΔCt method.

4.1.5. Immunofluorescence Staining for HbF

-

Cytospin treated and untreated K562 cells onto glass slides.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against HbF.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and capture images using a fluorescence microscope.

In Vivo Studies using β-YAC Transgenic Mice

4.2.1. Animal Model and Treatment

-

Animal Model: β-YAC transgenic mice, which carry the human β-globin locus.

-

Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Administration: The aqueous extract of Adhatoda vasica or control substances are administered via intraperitoneal (IP) injection at specified doses and durations (e.g., acute treatment for 15 days, chronic treatment for 4 weeks).

4.2.2. Sample Collection and Analysis

-

Blood Collection: Peripheral blood is collected from the mice at specified time points.

-

Flow Cytometry for F-Cells: Red blood cells are stained with a PE-conjugated anti-human HbF antibody and analyzed by flow cytometry to determine the percentage of F-cells.

-

qRT-PCR for γ-globin Expression: Total RNA is extracted from whole blood or specific hematopoietic tissues, and qRT-PCR is performed as described for the in vitro studies to quantify human γ-globin mRNA levels.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound as an HbF inducer.

Toxicology, Pharmacokinetics, and Synthesis

Clinical Development

To date, there is no publicly available information regarding clinical trials of this compound for the treatment of sickle cell disease or β-thalassemia. The presented data is based on preclinical studies.

Conclusion and Future Directions

This compound has demonstrated promising activity as a fetal hemoglobin inducer in preclinical models. Its ability to significantly increase HbF levels at low micromolar concentrations in vitro and the positive in vivo results with Adhatoda vasica extracts highlight its therapeutic potential. The proposed mechanism of action through inhibition of HDAC2 and KDM1 provides a strong rationale for its further development.

Future research should focus on:

-

Elucidating the complete signaling pathway of this compound-mediated HbF induction.

-

Conducting comprehensive toxicology and pharmacokinetic studies to establish a safety profile.

-

Developing a scalable and efficient chemical synthesis method for this compound.

-

Evaluating the efficacy of this compound in primary human erythroid cells from patients with sickle cell disease and β-thalassemia.

-

Initiating well-designed clinical trials to assess the safety and efficacy of this compound in human subjects.

The continued investigation of this compound and its derivatives could lead to the development of a novel and effective therapy for patients with β-hemoglobinopathies.

References

- 1. This compound | CAS:5081-51-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. in-vitro-and-in-vivo-studies-for-the-investigation-of-globin-gene-induction-by-adhatoda-vasica-a-pre-clinical-study-of-hbf-inducers-for-thalassemia - Ask this paper | Bohrium [bohrium.com]

- 3. In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of human γ globin gene expression by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of Vasicinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Vasicinol, a quinazoline alkaloid of interest to researchers in drug development and the natural products industry. This document outlines the primary botanical source, quantitative data on related compounds, detailed experimental protocols for extraction and analysis, and insights into its potential biological activities.

Primary Natural Source: Adhatoda vasica

The principal natural source of this compound is the plant Justicia adhatoda, commonly known as Malabar nut or Vasaka, and belonging to the Acanthaceae family.[1][2] This evergreen shrub is indigenous to the Indian subcontinent and is widely used in traditional Ayurvedic and Unani systems of medicine for respiratory ailments.[1][2] this compound is one of several quinazoline alkaloids found in the plant, which also include the more abundant and extensively studied compounds Vasicine and Vasicinone.[1][2][3][4] These alkaloids are present in various parts of the plant, including the leaves, roots, and flowers.[1][4]

Quantitative Analysis of Alkaloids in Adhatoda vasica

While this compound is a known constituent of Adhatoda vasica, it is considered a minor alkaloid, and specific quantitative data for this compound is not widely available in the current literature. However, extensive quantitative analyses have been performed for the major alkaloids, Vasicine and Vasicinone, which provide a contextual understanding of the alkaloid profile of the plant. The concentrations of these major alkaloids can vary based on the plant part, geographical location, and season of collection.

Table 1: Quantitative Data for Major Alkaloids in Adhatoda vasica

| Plant Part | Alkaloid | Concentration (% w/w) | Method of Analysis | Reference |

| Leaves | Vasicine | 0.7332% | RP-HPLC | [5] |

| Leaves | Vasicinone | 0.0436% | RP-HPLC | [5] |

| Leaves | Vasicine | 0.85% | Not Specified | [1] |

| Leaves | Vasicinone | 0.027% | Not Specified | [1] |

| Leaves | Vasicine | 1.5% | HPTLC | [3] |

Experimental Protocols

Detailed experimental protocols for the specific extraction, isolation, and quantification of this compound are not extensively documented. However, established methods for the general extraction of alkaloids and the specific analysis of Vasicine and Vasicinone from Adhatoda vasica can be adapted for this compound.

General Alkaloid Extraction from Adhatoda vasica

A common method for the extraction of quinazoline alkaloids from Adhatoda vasica is the acid-base extraction technique.

Protocol: Acid-Base Extraction

-

Pulverization: Air-dried and powdered leaves of Adhatoda vasica are used as the starting material.

-

Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether.

-

Acid Extraction: The defatted plant material is then extracted with an acidified aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them soluble in the aqueous phase.

-

Basification: The acidic aqueous extract is then made alkaline by the addition of a base, such as ammonia, to deprotonate the alkaloids and make them insoluble in water.

-

Solvent Extraction: The basified aqueous solution is then extracted with an organic solvent, such as chloroform or ethyl acetate, to partition the free alkaloid bases into the organic layer.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Separation and Quantification

The crude alkaloid extract can be further purified and quantified using chromatographic techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around 280-300 nm for quinazoline alkaloids.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with a known concentration of a purified this compound standard.

Protocol: High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.

-

Mobile Phase: A representative mobile phase for the separation of these alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.

-

Detection: The developed plate is visualized under UV light (e.g., 254 nm), and densitometric scanning is performed to quantify the separated compounds.

-

Quantification: Similar to HPLC, quantification is based on a comparison of the peak area with a standard calibration curve.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from Adhatoda vasica.

Biological Activity and Signaling Pathways

Direct research on the signaling pathways of this compound is limited. However, existing studies provide insights into its biological activities and its metabolic relationship with Vasicine, which has been studied more extensively.

Known Biological Activities of this compound

-

Sucrase Inhibition: this compound has been shown to inhibit sucrase activity with an IC50 value of 250 μM, suggesting its potential in the management of metabolic disorders.

-

Antifertility Effects: Studies have indicated that this compound exhibits antifertility effects in certain insect species.

Metabolic Relationship to Vasicine

This compound has been identified as a metabolite of Vasicine.[6][7] This metabolic conversion is an important consideration, as the biological effects attributed to Vasicine may, in part, be mediated by its metabolite, this compound.

Potential Signaling Pathway Involvement: Insights from Vasicine

Recent research has shown that Vasicine exerts a protective effect against myocardial infarction by activating the PI3K/Akt signaling pathway .[8] This pathway is crucial for cell survival and proliferation. Given that this compound is a metabolite of Vasicine, it is plausible that it may also interact with this or related pathways. However, further research is required to confirm this hypothesis.

The following diagram illustrates the metabolic relationship between Vasicine and this compound and the known signaling pathway of Vasicine.

Conclusion

Adhatoda vasica is the definitive natural source of this compound. While quantitative data for this minor alkaloid is scarce, established protocols for the extraction and analysis of related major alkaloids provide a solid foundation for future research. The known biological activities of this compound, coupled with its metabolic link to the well-studied Vasicine, suggest that it is a promising compound for further investigation, particularly in the context of metabolic disorders and cell signaling pathways. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. ijariie.com [ijariie.com]

- 2. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. ijpjournal.com [ijpjournal.com]

- 5. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:5081-51-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Vasicinol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vasicinol, a quinazoline alkaloid found in plants such as Adhatoda vasica and Peganum harmala, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant chemical transformations. While the complete enzymatic machinery for this compound biosynthesis is yet to be fully elucidated, this document synthesizes the current knowledge on quinazoline alkaloid formation to present a putative pathway. It includes detailed, adaptable experimental protocols for researchers seeking to investigate this pathway and presents available quantitative data for related compounds to serve as a benchmark. The guide is supplemented with clear graphical representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is a pyrroloquinazoline alkaloid structurally related to the more abundant vasicine.[1][2] These compounds are part of a larger class of quinazoline alkaloids known for their diverse biological activities.[3] The core structure of these alkaloids consists of a quinazoline ring fused to a pyrrolidine ring. The biosynthesis of this scaffold originates from primary metabolism, utilizing precursors from the shikimate and amino acid pathways.[4][5] This guide will delve into the proposed steps for the formation of this compound, providing a foundational resource for further research and development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two primary metabolic pathways: the shikimate pathway, providing the anthranilic acid precursor for the quinazoline ring, and the tryptophan biosynthetic pathway, which is believed to supply the pyrrolidine portion of the molecule.

Formation of Precursors

Anthranilic Acid: Anthranilic acid is a key intermediate derived from the shikimate pathway. The biosynthesis begins with chorismate, which is converted to anthranilate by the enzyme anthranilate synthase.[4][5]

Tryptophan and its Derivatives: Tryptophan is an essential amino acid also originating from the shikimate pathway via chorismate. It is proposed that a derivative of tryptophan, likely after decarboxylation and other modifications, serves as the precursor for the pyrrolidine ring of this compound.

Putative Pathway from Precursors to this compound

While the specific enzymes have not been characterized, a plausible pathway can be proposed based on known biochemical reactions and the biosynthesis of related alkaloids. The pathway likely shares early steps with the biosynthesis of vasicine, with a subsequent hydroxylation step leading to this compound.

Step 1: Condensation: The initial step is proposed to be a Mannich-like condensation reaction between a derivative of anthranilic acid and a tryptophan-derived aldehyde or its equivalent.

Step 2: Cyclization and Decarboxylation: The condensed intermediate would then undergo cyclization and decarboxylation to form the tetracyclic core of the pyrroloquinazoline alkaloids.

Step 3: Reduction: The resulting intermediate is likely reduced to form deoxyvasicine.

Step 4: Hydroxylation to form Vasicine: Deoxyvasicine is then hydroxylated to form vasicine.

Step 5: Hydroxylation to form this compound: Finally, a subsequent hydroxylation of vasicine at a different position on the pyrrolidine ring would yield this compound. The metabolic conversion of vasicine to this compound has been observed in rats, suggesting the enzymatic machinery for such a hydroxylation exists in biological systems.

Below is a DOT language script for the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor-to-product conversion rates, for the biosynthesis of this compound. However, studies on the production of the related alkaloid vasicine in cell cultures of Adhatoda vasica provide some insights into the regulation of the pathway and potential yields.

| Plant Source | Alkaloid | Concentration (% dry weight) | Reference |

| Peganum harmala (seeds) | Peganine (Vasicine) | up to 1.0% | [6] |

| Adhatoda vasica (leaves) | Vasicine | 1.5% | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed, adaptable protocols for key experiments.

Precursor Feeding Studies

Objective: To confirm the incorporation of hypothesized precursors into this compound.

Methodology:

-

Plant Material: Use cell suspension cultures or young seedlings of Adhatoda vasica or Peganum harmala.

-

Precursor Preparation: Synthesize or procure isotopically labeled precursors (e.g., ¹³C or ¹⁴C-labeled anthranilic acid and tryptophan).

-

Feeding: Introduce the labeled precursor into the growth medium of the plant material.

-

Incubation: Allow the plant material to grow for a defined period to metabolize the labeled precursor.

-

Extraction: Harvest the plant material and perform an alkaloid extraction.

-

Analysis: Analyze the extracted alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation and position of the isotopic label in the this compound molecule.

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Extract total protein from plant tissues known to produce this compound.

-

Enzyme Assay: Design an assay to measure the activity of a putative enzyme. For example, to assay a hydroxylase, incubate the protein extract with the substrate (e.g., vasicine) and necessary co-factors (e.g., NADPH, O₂) and measure the formation of the product (this compound) over time using HPLC or LC-MS.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Below is a DOT language script for a general experimental workflow for enzyme identification and characterization.

Caption: General experimental workflow for the identification of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing area of research with potential applications in synthetic biology and drug development. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway provides a solid framework for future investigations. The application of modern 'omics' technologies, including transcriptomics and proteomics, to this compound-producing plants will be instrumental in identifying the candidate genes and enzymes involved in this pathway.[8][9] The experimental protocols outlined in this guide offer a starting point for researchers to unravel the complexities of quinazoline alkaloid biosynthesis, paving the way for the sustainable production of these valuable compounds.

References

- 1. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. vegetosindia.org [vegetosindia.org]

- 9. researchgate.net [researchgate.net]

Vasicinol: A Potential Modulator of Metabolic Disorders

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of vasicinol and its potential role in the management of metabolic disorders. The information presented herein is intended for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a pyrroquinazoline alkaloid and a known metabolite of vasicine, a major bioactive compound found in plants such as Adhatoda vasica. While research on this compound is not as extensive as that on its parent compound, emerging evidence suggests its potential as a modulator of key enzymes involved in carbohydrate metabolism. This guide aims to consolidate the existing data and provide a framework for future research into its efficacy in addressing metabolic disorders like type 2 diabetes and associated conditions.

Quantitative Data on Bioactivity

The primary mechanism through which this compound is proposed to influence metabolic disorders is via the inhibition of carbohydrate-hydrolyzing enzymes. The available quantitative data for this compound and its parent compound, vasicine, are summarized below.

Table 1: Inhibitory Activity of this compound and Vasicine against Rat Intestinal α-Glucosidase

| Compound | Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| This compound | Sucrase | Sucrose | Competitive | 250 | 183 | [1] |

| Vasicine | Sucrase | Sucrose | Competitive | 125 | 82 | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Metabolism of Vasicine to this compound

This compound is an in vivo metabolite of vasicine. Understanding this metabolic conversion is crucial, as the therapeutic effects observed after administration of vasicine may be, in part, attributable to its metabolites.

Studies in rats have shown that vasicine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[2][3][4] this compound is formed through the hydroxylation of vasicine. The liver is the primary site of this metabolism, indicating a significant first-pass effect.[2] Renal clearance is the major route of excretion for vasicine and its metabolites.[2][3][4]

Caption: Metabolic conversion of vasicine to this compound.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's effect on metabolic parameters.

In Vitro Sucrase Inhibition Assay

This protocol is based on the general principles for assaying α-glucosidase activity.[5][6][7]

Objective: To determine the in vitro inhibitory effect of this compound on sucrase activity.

Materials:

-

Rat intestinal acetone powder

-

Sucrose

-

This compound

-

Phosphate buffer (pH 6.8)

-

Glucose oxidase kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a rat intestinal α-glucosidase solution from the acetone powder in phosphate buffer. Centrifuge to remove insoluble material and collect the supernatant containing the enzyme.

-

Assay Mixture: In a 96-well plate, add a pre-determined volume of the enzyme solution to wells containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect enzyme activity). Include a control group with the solvent alone. Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Add a solution of sucrose to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Glucose Quantification: Measure the amount of glucose produced in each well using a glucose oxidase-based colorimetric assay. Read the absorbance at the appropriate wavelength.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for in vitro sucrase inhibition assay.

In Vivo Study of Vasicine Metabolism

This protocol is a representative workflow based on studies of vasicine metabolism in rats.[2][3][4]

Objective: To identify and characterize the metabolites of vasicine, including this compound, in vivo.

Materials:

-

Wistar rats

-

Vasicine

-

Metabolic cages

-

UPLC-QTOF-MS system

-

Reagents for sample preparation (e.g., solvents for extraction, enzymes for hydrolysis of conjugates)

Procedure:

-

Animal Dosing: Administer a single oral dose of vasicine to a group of rats. House the rats in metabolic cages to allow for the separate collection of urine and feces. A control group should receive the vehicle only.

-

Sample Collection: Collect urine, feces, and blood samples at predetermined time points over a 24- or 48-hour period. Plasma can be separated from the blood samples. Bile can also be collected from cannulated rats.

-

Sample Preparation:

-

Plasma: Precipitate proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

-

Urine and Bile: Centrifuge to remove particulate matter. Samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

-

Feces: Homogenize the fecal samples in a suitable solvent, followed by extraction and centrifugation.

-

-

UPLC-QTOF-MS Analysis: Analyze the prepared samples using a UPLC-QTOF-MS system to separate and identify the parent drug and its metabolites. The high-resolution mass spectrometry data allows for the determination of the elemental composition of the metabolites.

-

Data Analysis: Compare the chromatograms and mass spectra of the treated group with the control group to identify drug-related components. Characterize the metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns.

Potential Signaling Pathways

While direct evidence for this compound's impact on signaling pathways in metabolic disorders is lacking, studies on its parent compound, vasicine, and another metabolite, vasicinone, suggest potential involvement of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cellular metabolism, growth, and survival.

Vasicine has been shown to downregulate the PI3K/Akt/mTOR pathway in the context of atherosclerosis, a condition often associated with metabolic syndrome.[8] Conversely, vasicinone has been observed to increase the phosphorylation and activation of components of the PI3K/Akt pathway in a neuroprotective context.[9] Given that this compound is a metabolite of vasicine, it is plausible that it may also modulate this pathway. Further research is required to elucidate the direct effects of this compound on PI3K/Akt/mTOR signaling in metabolically relevant cell types such as hepatocytes, adipocytes, and pancreatic β-cells.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The available evidence suggests that this compound may play a role in the management of metabolic disorders, primarily through the inhibition of sucrase, which could help in controlling postprandial hyperglycemia. Its origin as a metabolite of vasicine, a compound with known effects on lipid metabolism and inflammatory signaling pathways, further warrants investigation into the broader metabolic effects of this compound.

Future research should focus on:

-

In vivo studies: Evaluating the direct effects of this compound administration on blood glucose, insulin levels, and lipid profiles in animal models of metabolic disease.

-

Mechanism of action: Investigating the direct impact of this compound on key signaling pathways, such as PI3K/Akt/mTOR, in relevant cell models.

-

Pharmacokinetics: Characterizing the pharmacokinetic profile of pure this compound to understand its absorption, distribution, metabolism, and excretion.

-

Synergistic effects: Exploring the potential synergistic effects of this compound with other antidiabetic agents.

A more in-depth understanding of the pharmacology of this compound will be critical in determining its potential as a novel therapeutic agent for metabolic disorders.

References

- 1. Inhibitory effect on α-glucosidase by Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antifertility Potential of Vasicinol: A Technical Guide for Insect Reproductive Research

For Immediate Release